2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine
Description
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-2-4-11-7(9)5(6)1-3-10/h2,4H,1,3,10H2 |
InChI Key |
MTSMHMLBFYIXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CCN)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Synthesis via Halogenated Pyridine Precursors
- Starting from 3,5-dichloropyridine or 3,5-difluoropyridine, selective halogenation at the 4-position is achieved through controlled electrophilic substitution.
- The fluorine and chlorine groups are introduced at specific positions via halogenation reactions, often under mild conditions to ensure regioselectivity.
- The amino group is then introduced through nucleophilic aromatic substitution (SNAr) on the halogenated pyridine, typically in the presence of a base such as potassium carbonate in polar solvents like ethanol or DMF.
Method 2: Multi-step Synthesis from Pyridine Derivatives
- Preparation of 4-chloro-2-fluoropyridine : via halogenation of pyridine derivatives, as described above.
- Functionalization at the 3-position : nitration or other electrophilic reactions to install reactive sites.
- Reduction or substitution to introduce ethanamine : nucleophilic attack on activated pyridine intermediates.
- Nitration typically occurs at low temperatures (-20°C to 0°C) to control regioselectivity.
- Nucleophilic substitution with ethanamine often occurs under reflux in polar aprotic solvents such as DMSO or DMF.
Method 3: Synthesis via Cross-Coupling Reactions
Recent advances include cross-coupling reactions such as Buchwald-Hartwig amination:
- Starting from 4-chloro-2-fluoropyridine,
- React with ethanamine in the presence of a palladium catalyst, a phosphine ligand, and a base (e.g., sodium tert-butoxide),
- Under inert atmosphere at elevated temperatures (80-120°C).
This method offers high regioselectivity and yields, as demonstrated in recent medicinal chemistry syntheses.
Reaction Conditions and Optimization
| Reaction Step | Typical Conditions | Key Reagents | Notes |
|---|---|---|---|
| Halogenation | Room temperature to 50°C | NBS, NCS | Selectivity depends on solvent and temperature |
| Nucleophilic substitution | Reflux, polar solvents | Ethanamine, K2CO3 | Control of regioselectivity critical |
| Cross-coupling | 80-120°C, inert atmosphere | Pd catalyst, ligand, base | High yield, regioselective |
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Selectivity and regioselectivity are critical in synthesizing the target compound, especially regarding halogenation and nucleophilic substitution steps.
- Cross-coupling reactions have gained prominence due to their efficiency and high yields, especially for complex pyridine derivatives.
- Reaction optimization involves adjusting temperature, solvents, and catalysts to maximize yield and purity while minimizing by-products.
- Industrial relevance of these methods is supported by patent literature, indicating scalable processes for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Substituted Phenethylamines: 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine
Structural Features :
- Aromatic Ring : Benzene (vs. pyridine in the target compound).
- Substituents : Chloro (4-position), methoxy (2,5-positions).
- Side Chain : Ethanamine.
Key Differences :
- Methoxy groups in the dimethoxy derivative may enhance lipophilicity compared to the fluorine substituent in the target compound.
Pharmacological Implications: Substituted phenethylamines like 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine are precursors to psychedelic NBOMe compounds, which exhibit high affinity for serotonin receptors (5-HT2A) . The absence of methoxy groups and the pyridine ring in 2-(4-Chloro-2-fluoropyridin-3-yl)ethanamine likely reduce hallucinogenic potency but may improve metabolic stability .
25C-NBOMe (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
Structural Features :
- Aromatic Ring : Benzene (4-chloro, 2,5-dimethoxy).
- Side Chain : N-Benzyl substitution on ethanamine (vs. unsubstituted ethanamine in the target compound).
Key Differences :
- The target compound’s pyridine ring may engage in different dipole interactions compared to the methoxy-substituted benzene.
Pharmacological Implications :
25C-NBOMe is a potent serotonin receptor agonist with high toxicity due to its strong receptor binding . The simpler structure of 2-(4-Chloro-2-fluoropyridin-3-yl)ethanamine may avoid such risks while retaining modulatory effects on related targets.
Tryptamine Derivatives: 2-(1H-Indol-3-yl)ethanamine Hydrochloride
Structural Features :
- Aromatic System : Indole (bicyclic structure with nitrogen).
- Substituents: None on the indole ring (vs. chloro/fluoro on pyridine).
- Side Chain : Ethanamine.
Key Differences :
- The indole ring is planar and aromatic, facilitating π-π stacking, while pyridine’s electron-deficient ring may favor dipole-dipole interactions.
- Halogens in the target compound could enhance binding specificity through steric and electronic effects.
Pharmacological Implications: Tryptamine derivatives interact with HSP90 via hydrogen bonding (e.g., GLU527, TYR604) .
2-(4-Chlorophenyl)-N-(3-pyridinylmethyl)ethanamine
Structural Features :
- Aromatic Systems : Separate benzene (4-chloro) and pyridine rings.
- Side Chain : N-Pyridinylmethyl substitution on ethanamine.
Key Differences :
- The target compound integrates chloro and fluoro substituents directly on the pyridine ring, whereas this compound has a chlorophenyl group and a pyridinylmethyl side chain.
- The dual-ring system in this derivative may increase molecular weight and reduce solubility compared to the target compound.
Pharmacological Implications :
The separation of aromatic systems in this compound could lead to different binding modes compared to the fused substituents in the target molecule .
Structural and Electronic Comparison Table
Biological Activity
2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine is characterized by the following chemical structure:
- Molecular Formula : CHClFN
- Molecular Weight : 161.6 g/mol
The biological activity of 2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to:
- Inhibit Enzyme Activity : It can inhibit the activity of certain enzymes, which may be crucial for various metabolic pathways.
- Modulate Receptor Signaling : The compound binds to neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
Biological Activities
Research has indicated several potential therapeutic applications for 2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine, particularly in the context of neurological and psychiatric disorders. The following are key findings from recent studies:
-
Neurotransmitter Modulation :
- The compound has been studied for its effects on neurotransmitter systems, which may have implications for treating conditions such as depression and anxiety.
- Antitumor Activity :
- Binding Affinity :
Table 1: Biological Activity Summary
Case Study 1: Antitumor Efficacy
A study investigating the cytotoxic effects of 2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine on MCF-7 cells revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased levels of cleaved caspase-3, suggesting activation of the apoptotic pathway.
Case Study 2: Neuropharmacological Effects
In another study, the compound was evaluated for its ability to modulate serotonin and dopamine receptors. Results indicated that it acted as an agonist at these sites, which could potentially lead to therapeutic benefits in mood disorders.
Q & A
Q. How to design analogs for improved metabolic stability?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to reduce CYP450-mediated oxidation. Assess metabolic pathways using liver microsome assays. Replace the ethanamine chain with cyclopropylamine to hinder enzymatic degradation .
Data Contradiction Analysis
- Example : If biological activity varies between in vitro and in vivo studies, consider pharmacokinetic factors like blood-brain barrier penetration. Use LC-MS/MS to measure compound bioavailability and tissue distribution. Compare with structurally similar compounds (e.g., 2-(4-methylpyridin-3-yl)ethanamine) to identify metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
